Azetidine
Overview
Description
Azetidine is a four-membered heterocyclic compound containing three carbon atoms and one nitrogen atom. It is a saturated ring structure, making it a significant compound in organic synthesis and medicinal chemistry due to its unique reactivity driven by ring strain . This compound is more stable than its three-membered counterpart, aziridine, which allows for easier handling and unique reactivity under appropriate conditions .
Mechanism of Action
- Azacitidine primarily targets two mechanisms:
- Inhibition of DNA Methyltransferase : Azacitidine impairs DNA methylation by inhibiting DNA methyltransferase, an enzyme responsible for adding methyl groups to DNA. This disruption of DNA methylation plays a crucial role in the treatment of MDS and AML, where aberrant DNA methylation patterns are observed .
- Incorporation into RNA and DNA : As an analogue of cytidine, azacitidine can incorporate into RNA and DNA. By doing so, it disrupts RNA metabolism and inhibits protein and DNA synthesis, leading to cytotoxicity .
Target of Action
Biochemical Analysis
Biochemical Properties
Azetidine plays a crucial role in biochemical reactions due to its unique structure and reactivity. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, this compound-2-carboxylic acid, a derivative of this compound, can be mistakenly incorporated into proteins in place of proline, leading to changes in protein structure and function . This interaction can trigger immune responses and affect cellular processes such as protein folding and stability .
Cellular Effects
This compound-2-carboxylic acid has been shown to influence various cellular processes. In nerve cells, it can be incorporated into myelin proteins, leading to structural changes that trigger an immune response against the myelin coating . In soybean seedlings, this compound-2-carboxylic acid induces the synthesis of heat shock proteins, which help protect cells from stress . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into proteins in place of proline, leading to misfolded proteins and activation of stress responses . This substitution can affect protein stability and function, triggering cellular stress pathways and immune responses. Additionally, this compound’s ring strain and reactivity make it a valuable tool in organic synthesis, where it can participate in various chemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, this compound-2-carboxylic acid induces the synthesis of heat shock proteins in soybean seedlings, with the response peaking after several hours of treatment . The stability and degradation of this compound and its derivatives can also influence their long-term effects on cellular function. Studies have shown that this compound-induced stress responses can persist even after the compound is removed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound-2-carboxylic acid can lead to toxic effects, such as cellular stress and apoptosis in oligodendrocytes . In contrast, lower doses may induce protective stress responses, such as the synthesis of heat shock proteins . These findings highlight the importance of dosage in determining the compound’s effects on cellular function and health.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. This compound-2-carboxylic acid can be incorporated into proteins in place of proline, affecting protein synthesis and stability . This incorporation can disrupt normal metabolic processes and lead to the accumulation of misfolded proteins, triggering stress responses and immune reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound-2-carboxylic acid can be taken up by cells and incorporated into proteins, affecting their structure and function . The compound’s distribution within tissues can influence its overall effects on cellular function and health. For example, in nerve cells, this compound-2-carboxylic acid can accumulate in myelin proteins, leading to immune responses and damage to the myelin coating .
Subcellular Localization
The subcellular localization of this compound and its derivatives can significantly impact their activity and function. This compound-2-carboxylic acid has been shown to accumulate in the soluble fraction of cells, where it induces the synthesis of heat shock proteins . This localization is important for the compound’s ability to protect cells from stress and maintain protein stability. Additionally, this compound-induced changes in protein structure can affect their localization within cells, leading to altered cellular function and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidine can be synthesized through various methods. This method is efficient but has faced challenges due to the inherent difficulties in the reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, azetidines can be synthesized through the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using methods that ensure high yield and purity. The aza Paternò–Büchi reaction is one such method, although it requires optimization to overcome its inherent challenges . Other methods include microwave irradiation techniques and electrocatalytic intramolecular hydroamination, which provide efficient and scalable routes for industrial production .
Chemical Reactions Analysis
Types of Reactions
Azetidine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form azetidinones.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with nitrogen nucleophiles.
Common Reagents and Conditions
Common reagents used in this compound reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Nucleophiles: For substitution reactions.
Major Products
The major products formed from these reactions include azetidinones, amines, and various substituted azetidines .
Scientific Research Applications
Azetidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Azetidine is often compared with other small heterocyclic compounds such as aziridine and pyrrolidine:
Aziridine: A three-membered ring with higher ring strain and less stability compared to this compound.
Pyrrolidine: A five-membered ring with less ring strain and different reactivity compared to this compound.
This compound’s unique combination of stability and reactivity makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONIICLYMWZJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N | |
Record name | azetidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Azetidine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53860-05-2 | |
Record name | Polyazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53860-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8060117 | |
Record name | Azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503-29-7 | |
Record name | Azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azetidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetidine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZETIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37S883XDWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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